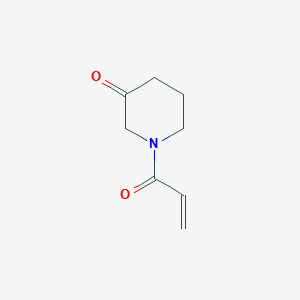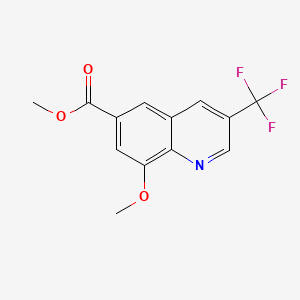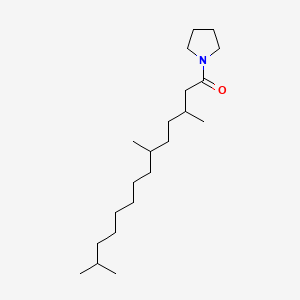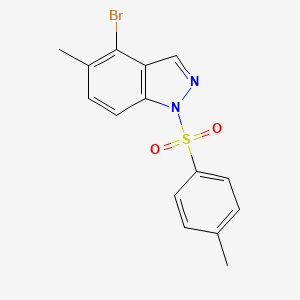
4-Bromo-5-methyl-1-tosyl-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-methyl-1-tosyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of the bromine, methyl, and tosyl groups on the indazole core makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-1-tosyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-5-methyl-1H-indazole with tosyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4-Bromo-5-methyl-1-tosyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the methyl group.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the tosyl group.
Major Products Formed
Substitution: Formation of 4-substituted-5-methyl-1-tosyl-1H-indazole derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of desulfonated indazole derivatives.
科学的研究の応用
4-Bromo-5-methyl-1-tosyl-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Bromo-5-methyl-1-tosyl-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
- 4-Bromo-1H-indazole
- 5-Methyl-1H-indazole
- 1-Tosyl-1H-indazole
Uniqueness
4-Bromo-5-methyl-1-tosyl-1H-indazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the tosyl group enhances its stability and reactivity.
特性
分子式 |
C15H13BrN2O2S |
|---|---|
分子量 |
365.2 g/mol |
IUPAC名 |
4-bromo-5-methyl-1-(4-methylphenyl)sulfonylindazole |
InChI |
InChI=1S/C15H13BrN2O2S/c1-10-3-6-12(7-4-10)21(19,20)18-14-8-5-11(2)15(16)13(14)9-17-18/h3-9H,1-2H3 |
InChIキー |
ADUMEXSEABXYRZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=N2)C(=C(C=C3)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


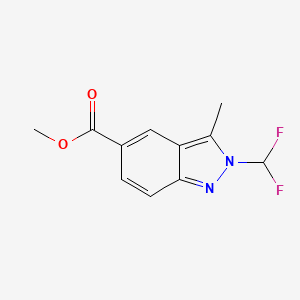
![2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13935508.png)

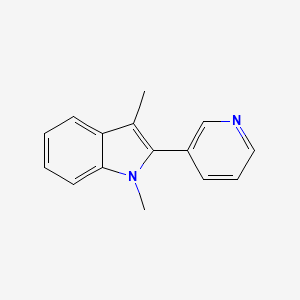
![Tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13935526.png)
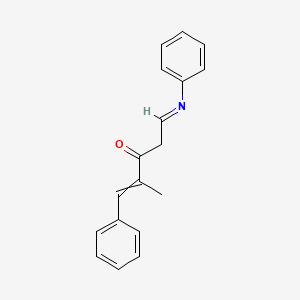

![4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester](/img/structure/B13935541.png)
![2-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935545.png)
